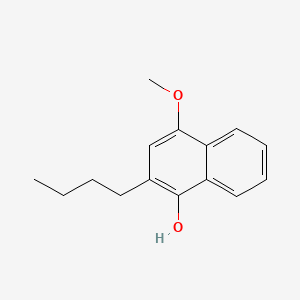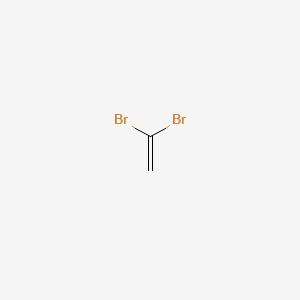
1,1-Dibromoethylene
説明
Synthesis Analysis
The synthesis of compounds related to 1,1-Dibromoethylene involves palladium-catalyzed reactions, where dibromoarenes are reacted with ethylene to yield polymers such as poly(1,4-phenylenevinylene). This process is optimized by controlling catalyst concentrations and reaction temperatures to minimize side reactions (Martin Brenda, A. Greiner, & W. Heitz, 1990). Additionally, atom transfer radical coupling (ATRC) techniques have been employed to polymerize dibromo xylene, yielding poly(p-xylylene) through a novel pathway, indicating a versatile approach to polymer synthesis (I. Cianga & Y. Yagcı, 2007).
Molecular Structure Analysis
The molecular structure of polymers derived from dibromo compounds, such as poly(1,4-phenylenevinylene), is elucidated using model reactions, showcasing the role of dibromoarenes in the formation of defect structures within polymers. These findings highlight the importance of molecular structure control in synthesizing high-quality polymers (Martin Brenda, A. Greiner, & W. Heitz, 1990).
Chemical Reactions and Properties
The chemical reactivity of dibromo compounds in polymer synthesis involves various catalytic processes, including palladium-catalyzed arylation and atom transfer radical coupling (ATRC). These reactions are integral to synthesizing polymers with specific structural and functional properties, demonstrating the versatility and reactivity of dibromo compounds in polymer chemistry (I. Cianga & Y. Yagcı, 2007).
Physical Properties Analysis
The physical properties of polymers synthesized from dibromo compounds are characterized by various techniques, including NMR spectroscopy and gel permeation chromatography (GPC), providing insights into the polymers' solubility, molecular weight, and structural regularity. These properties are crucial for determining the materials' suitability for specific applications (M. Rehahn, A. Schlüter, G. Wegner, & W. Feast, 1989).
Chemical Properties Analysis
The chemical properties of polymers derived from 1,1-Dibromoethylene and related compounds, such as reactivity and stability, are influenced by the synthesis methods and molecular structure. Understanding these properties is essential for tailoring the materials for specific functions, such as in electronic or photovoltaic applications (I. Cianga & Y. Yagcı, 2007).
科学的研究の応用
Polymer Synthesis
1,1-Dibromoethylene is utilized in the preparation of polyacetylenes through organometallic C-C coupling reactions. Dehalogenative polycondensation with a Ni(0) complex and Suzuki-Miyaura coupling with vinylene diboronic compounds are employed in the synthesis of π-conjugated polymers, offering potential applications in various fields including electronics and materials science (Yamamoto et al., 2004).
Biomedical Applications
1,1-Dibromoethylene derivatives are explored in biomedical applications, particularly in surface treatments of medical polymers like polyethylene (PE). Techniques like plasma treatment using substances containing antibacterial groups, such as triclosan and chlorhexidine, have been investigated to improve the resistance of PE to infections, highlighting potential advancements in medical materials technology (Popelka et al., 2012).
Safety And Hazards
1,1-Dibromoethylene poses risks such as neuronal effects , tissue damage , and bromism . It is crucial to follow safety precautions when handling this compound.
将来の方向性
Research on 1,1-Dibromoethylene could explore its applications beyond fuel additives and fumigants, as well as investigate its potential environmental impact.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need further details, feel free to ask!
特性
IUPAC Name |
1,1-dibromoethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2/c1-2(3)4/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJPYXAFGKABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51736-72-2 | |
| Record name | Poly(vinylidene bromide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51736-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4073126 | |
| Record name | Vinylidene bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibromoethylene | |
CAS RN |
593-92-0 | |
| Record name | Ethene, 1,1-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dibromoethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylidene bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dibromoethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Imidazo[1,2-b]pyrazole](/img/structure/B1218700.png)
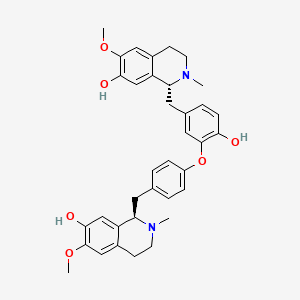
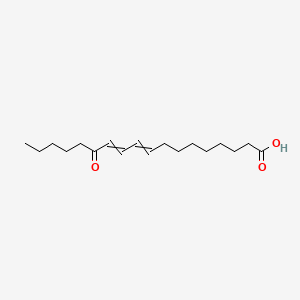
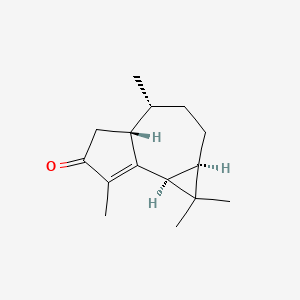
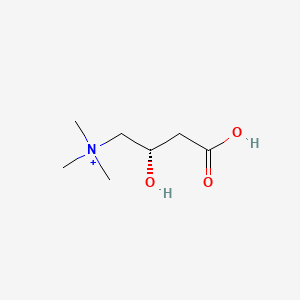
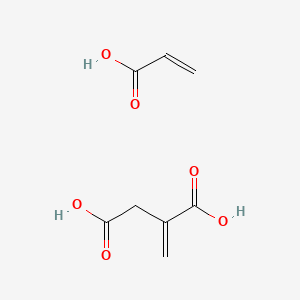
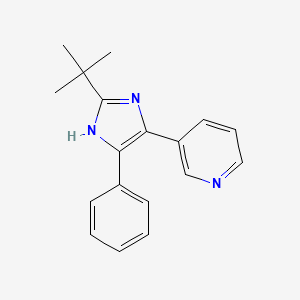
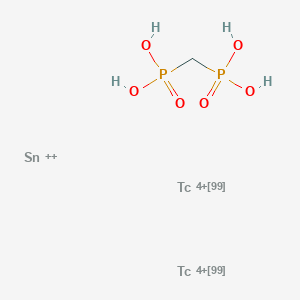
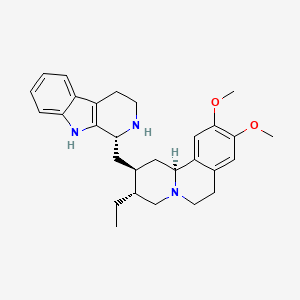
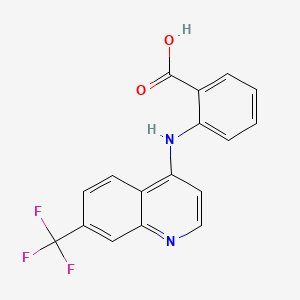
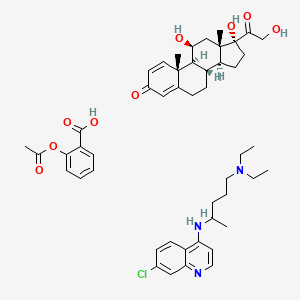
![(2R,5S,8S)-2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1218720.png)
